Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Catalog No.
S8528722
CAS No.
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxyla...

Product Name

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

IUPAC Name

methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

UYMKMUZNHJKUQB-LYFYHCNISA-N

SMILES

COC(=O)C1CC2CCC1O2

Canonical SMILES

COC(=O)C1CC2CCC1O2

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique oxabicyclo structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.18 g/mol. The structure consists of a bicyclic system with a carboxylate ester functional group, making it an interesting target for synthetic chemistry and biological studies due to its potential reactivity and biological activity .

Typical of esters and bicyclic compounds. Notable reactions include:

  • Diels-Alder Reactions: The compound can be synthesized through Diels-Alder reactions involving 2-methylfuran and methyl-3-bromo-propiolate, leading to regioselective formation of the bicyclic structure .
  • Hydrolysis: Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, which is significant for further functionalization.
  • Reduction Reactions: The presence of carbonyl groups in derivatives allows for reduction reactions, potentially converting ketones to alcohols.

These reactions demonstrate the compound's versatility in synthetic applications.

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that derivatives of this compound may possess antibacterial and antifungal properties, making them potential candidates for drug development . Additionally, studies have suggested that compounds with similar bicyclic structures can interact with biological systems, influencing metabolic pathways.

The synthesis of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be accomplished through several methods:

  • Diels-Alder Reaction: A highly regioselective synthesis method involving 2-methylfuran and methyl-3-bromo-propiolate has been documented, yielding high purity products with efficient yields (up to 82%) under optimized conditions .
  • Ketal Hydrolysis: Following the Diels-Alder reaction, ketal intermediates can be hydrolyzed using hydrochloric acid to form the desired product, emphasizing the importance of reaction conditions in achieving high yields.
  • Reduction Processes: Further modifications can be achieved through catalytic hydrogenation or other reduction methods to introduce additional functional groups or modify existing ones.

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against bacterial and fungal infections.
  • Synthetic Chemistry: The unique structure allows for its use as a building block in organic synthesis, particularly in creating complex molecules with specific functional groups.
  • Material Science: The compound's properties may lend themselves to applications in developing novel materials or polymers.

Interaction studies involving methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate focus on its biological interactions and mechanisms of action within living organisms. Research has highlighted its potential interactions with enzymes and receptors, suggesting pathways through which it may exert its biological effects. These studies are crucial for understanding how this compound could be utilized in therapeutic contexts .

Several compounds share structural similarities with methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, including:

Compound NameStructureUnique Features
Endo-7-Oxabicyclo[2.2.1]heptane-3-carboxylic AcidStructureContains a carboxylic acid instead of an ester
7-Oxabicyclo[2.2.1]heptaneN/ALacks the methyl group at position 1
Methyl 3-Oxo-7-Oxabicyclo[2.2.1]heptaneN/AContains a keto group at position 3

Uniqueness

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of bicyclic structure and ester functionality, which influences its chemical reactivity and biological activity compared to other similar compounds.

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton with an oxygen atom at the 7-position and a methyl ester group at the 2-position. The endo configuration refers to the spatial orientation of the ester group relative to the bicyclic system. The molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol.

Structural Representation:

$$
\begin{array}{c}
\text{O} \
| \
\text{C(O)OCH}_3 \
\backslash \
\text{Bicyclo[2.2.1]heptane}
\end{array}
$$

Physicochemical Data

PropertyValueSource
CAS Number17791-35-4
Purity≥97%
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
SynonymsNSC 196152, SCHEMBL5400994

The compound’s purity and stability make it suitable for industrial-scale applications, particularly in pharmaceutical intermediates and polymer chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

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